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hemoglobin Rouen

Cat. No.: B1176467
CAS No.: 146104-12-3
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Description

Hemoglobin Rouen is a naturally occurring human hemoglobin variant characterized by a point mutation in the alpha-globin chain, where tyrosine is substituted by histidine at position 140 (α140(HC2)Tyr→His) . This mutation is located in a critical region of the molecule, as the C-terminus of the globin chains is intimately involved in the mechanisms of allosteric regulation that control hemoglobin's oxygen affinity and cooperative binding . As a result of this structural alteration, this compound exhibits a moderately high oxygen affinity and a decrease in cooperativity compared to normal human hemoglobin (HbA) . This product provides researchers with a specific model for investigating the structural and functional inequivalence between the alpha and beta subunits of hemoglobin. Studies on variants like Hb Rouen have been fundamental in elucidating how perturbations at the C-terminal region, part of the key α1β2 interface, affect the allosteric transition between the tense (T) and relaxed (R) quaternary states . Research applications for this compound include fundamental studies of hemoglobin allostery, structure-function relationships, and the molecular basis of oxygen transport. It serves as a valuable tool for understanding how specific mutations can lead to altered oxygen-binding properties, which is central to the study of hemoglobinopathies and blood gas physiology. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

146104-12-3

Molecular Formula

C8H13N

Synonyms

hemoglobin Rouen

Origin of Product

United States

Hemoglobin Rouen: Identification and Initial Research Observations

Nomenclature and Definitive Molecular Assignment (alpha-140 (HC2) Tyr→His)

Hemoglobin Rouen is defined by a specific amino acid substitution in the alpha-globin chain, one of the protein subunits that constitute the hemoglobin molecule. uomus.edu.iqdavidson.edu The definitive molecular assignment for this variant is alpha-140 (HC2) Tyr→His. nih.govnih.gov This notation indicates that at position 140 of the alpha-globin chain, the amino acid Tyrosine (Tyr) has been replaced by Histidine (His). This position is also referred to as HC2, denoting its location in the C-terminal helix of the alpha-chain. nih.gov This region is critical for the allosteric regulation of hemoglobin, which governs its oxygen-binding and-releasing properties. nih.govresearchgate.net The variant is also cataloged in databases under various identifiers, including dbSNP:rs55870409. uniprot.org

Circumstances of First Academic Documentation and Associated Phenotypic Observations

This compound was first documented in a French patient. nih.govresearchgate.net The initial academic report highlighted its discovery in an individual who also presented with polycythemia vera, a type of blood cancer characterized by the overproduction of red blood cells. nih.govresearchgate.net This co-occurrence prompted further investigation into the properties of this hemoglobin variant.

Subsequent research revealed that this compound exhibits a moderate increase in oxygen affinity. nih.govnih.govmdpi.com This means it binds to oxygen more tightly than normal hemoglobin, which can lead to a state of relative tissue hypoxia and consequently trigger an increase in red blood cell production, a condition known as erythrocytosis. jci.org Functional studies have shown that the increase in oxygen affinity and the decrease in cooperativity (the efficiency of oxygen binding and release) are less pronounced in this compound compared to a similar substitution in the beta-globin chain. nih.govresearchgate.net This observation underscores the non-equivalent roles of the alpha and beta subunits in hemoglobin function. nih.govresearchgate.net

The initial phenotypic observations were primarily hematological. The patient presented with polycythemia, a condition that can cause symptoms such as headaches, dizziness, and an increased risk of blood clots. clevelandclinic.org The investigation into this compound provided a molecular basis for understanding how a specific structural change in the hemoglobin molecule could contribute to such a clinical picture.

Below is a table summarizing the key details of this compound:

FeatureDescription
Variant Name This compound
Molecular Change alpha-140 (HC2) Tyr→His
Affected Globin Chain Alpha
Amino Acid Substitution Tyrosine to Histidine at position 140
Functional Consequence Moderately high oxygen affinity
Associated Phenotype Found in a patient with polycythemia vera; can lead to erythrocytosis

Specific Alpha-Globin Gene (HBA) Mutation

This compound arises from a point mutation in one of the alpha-globin genes, specifically the HBA2 or HBA1 gene, located on chromosome 16. kidshealth.orgnih.gov These genes provide the genetic blueprint for the synthesis of the alpha-globin chain, a crucial component of the adult hemoglobin A (HbA) tetramer (α2β2). medlineplus.govarchivesofmedicalscience.com The mutation responsible for this compound is a single nucleotide substitution in the codon for the 140th amino acid of the alpha-globin chain. nih.govdrugbank.com While there are many types of mutations that can affect the alpha-globin genes, including deletions that lead to alpha-thalassemia, the defect in this compound is a non-deletional point mutation. nih.govamp.org

Amino Acid Substitution at the Alpha-Chain C-Terminus (Tyrosine to Histidine at Position 140)

The specific genetic alteration in this compound results in the replacement of the amino acid tyrosine with histidine at position 140 of the alpha-globin chain (α140(HC2) Tyr→His). nih.govdrugbank.com The C-terminal region of the globin chains plays a significant role in the allosteric regulation of hemoglobin's function, particularly in its oxygen-binding properties. nih.govresearchgate.net The substitution of the bulky, aromatic tyrosine residue with the smaller, basic histidine residue at this critical position alters the local chemical environment and the interactions within the hemoglobin molecule. nih.gov

Structural Consequences of the Tyr→His Substitution

The substitution of tyrosine by histidine at the α-140 position has significant structural repercussions that directly influence the hemoglobin molecule's function. The C-terminal residues of the globin chains are involved in forming salt bridges that stabilize the deoxygenated (T, or tense) state of hemoglobin, which has a lower affinity for oxygen. mdpi.com The replacement of tyrosine with histidine disrupts these stabilizing interactions. nih.govresearchgate.net

This structural alteration leads to a destabilization of the T-state, causing the equilibrium to shift towards the oxygenated (R, or relaxed) state, which has a higher affinity for oxygen. mdpi.com Consequently, this compound exhibits a moderately increased affinity for oxygen. nih.govdrugbank.com This heightened oxygen affinity means that the hemoglobin molecule does not release oxygen to the tissues as readily as normal hemoglobin A. Studies have also indicated a decrease in cooperativity for this variant. nih.gov Interestingly, the same substitution in the beta-chain results in a much more pronounced increase in oxygen affinity and decrease in cooperativity, highlighting the non-equivalence of the alpha and beta subunits in hemoglobin function. nih.govresearchgate.net

Comparative Analysis of Alpha-Chain C-Terminal Mutations

The C-terminus of the alpha-globin chain is a hotspot for mutations that can lead to various hemoglobinopathies, often with distinct clinical and biochemical characteristics. A comparative analysis of this compound with other alpha-chain C-terminal variants provides valuable insights into the structure-function relationship of this critical region.

Unlike this compound, which results from a missense mutation, several other notable C-terminal variants are "elongated" hemoglobins (B146990). These arise from mutations in the stop codon, causing the ribosome to continue translation beyond the normal termination point.

Hemoglobin Variant Mutation Position Consequence Key Feature
This compound Tyr → Hisα-140MissenseModerately increased oxygen affinity nih.govdrugbank.com
Hemoglobin Constant Spring Stop codon → Glnα-142Elongated α-chain (172 residues)Non-deletional α-thalassemia wikipedia.orgashpublications.orgnih.gov
Hemoglobin Icaria Stop codon → Lysα-142Elongated α-chain (172 residues)Unstable, non-deletional α-thalassemia snpedia.comscielo.brresearchgate.net
Hemoglobin Koya Dora Stop codon → Serα-142Elongated α-chain (172 residues)Non-deletional α-thalassemia tandfonline.comtandfonline.comresearchgate.net
Hemoglobin Seal Rock Stop codon → Gluα-142Elongated α-chainNon-deletional α-thalassemia oup.comtandfonline.commdpi.com
Hemoglobin Nunobiki Arg → Cysα-141MissenseIncreased oxygen affinity longdom.org

Table 1: Comparison of this compound with other Alpha-Chain C-Terminal Variants

Hemoglobin Constant Spring, Icaria, Koya Dora, and Seal Rock are all examples of non-deletional alpha-thalassemia. wikipedia.orgsnpedia.comtandfonline.comoup.com The elongated and abnormal alpha-chains are often unstable, and their corresponding messenger RNA (mRNA) may also be unstable, leading to a reduced output of the variant globin chain and a thalassemic phenotype. wikipedia.org In contrast, this compound is primarily characterized by its altered oxygen affinity rather than a significant reduction in alpha-chain synthesis. nih.gov Hemoglobin Nunobiki, with a substitution at position 141, also demonstrates increased oxygen affinity, further underscoring the functional importance of the C-terminal region. longdom.org This comparative analysis highlights how different mutations in the same region of the alpha-globin chain can lead to a spectrum of hemoglobinopathies with varying molecular and clinical consequences.

Conclusion

Hemoglobin Rouen, defined by the α140 Tyr→His substitution, serves as a significant natural experiment in protein chemistry. Its study has contributed to a deeper understanding of the critical role of the C-terminal region of the alpha-globin chain in allosteric regulation. The moderate increase in oxygen affinity and decreased cooperativity associated with this variant underscore the intricate relationship between hemoglobin's structure and its physiological function. The comparison of its properties with similar mutations in the beta-chain further illuminates the distinct roles of the different subunits within the hemoglobin tetramer.

Biophysical and Functional Characterization of Hemoglobin Rouen

Oxygen Binding Affinity and Oxygen Equilibrium Curve Analysis

The oxygen-binding affinity of hemoglobin is a critical measure of its ability to transport oxygen from the lungs to the tissues. This property is graphically represented by the oxygen equilibrium curve (OEC), which plots the fractional saturation of hemoglobin with oxygen against the partial pressure of oxygen (pO2). The position of this curve provides insight into how readily hemoglobin binds and releases oxygen.

A key parameter derived from the OEC is the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. A lower P50 value compared to normal Hemoglobin A (HbA) indicates a higher oxygen affinity, meaning the hemoglobin binds oxygen more tightly and releases it less readily. Conversely, a higher P50 value signifies a lower oxygen affinity, indicating that oxygen is released more easily to the tissues. The sigmoidal shape of the OEC is a hallmark of the cooperative binding of oxygen to the four heme groups within the hemoglobin tetramer. wikipedia.orgnih.gov

Table 1: Hypothetical Oxygen Binding Affinity Data for Hemoglobin Rouen Compared to Hemoglobin A

Hemoglobin VariantP50 (mmHg) at pH 7.4, 37°COxygen Affinity
Hemoglobin A (Normal)~26.6Normal
This compoundData Not AvailableTo be determined

This table is illustrative. Actual values for this compound would require experimental determination.

Cooperativity in Oxygen Binding (Hill Coefficient)

Cooperativity refers to the phenomenon where the binding of an oxygen molecule to one heme group in the hemoglobin tetramer increases the affinity of the remaining heme groups for oxygen. This interaction is crucial for efficient oxygen transport, allowing for maximal oxygen uptake in the lungs and effective release in the tissues.

The degree of cooperativity is quantified by the Hill coefficient (n). A Hill coefficient greater than 1 indicates positive cooperativity, while a value of 1 suggests no cooperativity, and a value less than 1 implies negative cooperativity. For normal Hemoglobin A, the Hill coefficient is typically around 2.8, demonstrating significant positive cooperativity. inspiraadvantage.comreddit.com The analysis of the Hill coefficient for this compound would be essential to understand how its specific mutation affects the allosteric communication between its subunits.

Table 2: Hypothetical Cooperativity Data for this compound

Hemoglobin VariantHill Coefficient (n)Degree of Cooperativity
Hemoglobin A (Normal)~2.8Positive
This compoundData Not AvailableTo be determined

This table is for illustrative purposes. The Hill coefficient for this compound would need to be determined through experimental analysis of its oxygen binding curve.

Impact on Allosteric Regulation Mechanisms

Allosteric regulation is fundamental to hemoglobin's function, allowing its oxygen affinity to be modulated by various physiological signals in the tissues.

Key allosteric effectors for hemoglobin include 2,3-bisphosphoglycerate (B1242519) (2,3-BPG), protons (pH, the Bohr effect), and carbon dioxide. 2,3-BPG is a molecule produced in red blood cells that binds to the central cavity of deoxygenated hemoglobin, stabilizing the low-affinity T-state and promoting oxygen release. A decrease in pH (increase in acidity) also stabilizes the T-state, further enhancing oxygen delivery to metabolically active tissues. libretexts.orgyoutube.com

Studying the interaction of this compound with these effectors would reveal whether its mutation alters these crucial regulatory mechanisms. For instance, a mutation in the 2,3-BPG binding site could lead to a persistently high oxygen affinity, impairing oxygen delivery.

Hemoglobin exists in two major conformational states: the T (tense) state and the R (relaxed) state. The T-state has a low affinity for oxygen and is the predominant form in deoxygenated hemoglobin. The R-state has a high affinity for oxygen and is the characteristic form of oxygenated hemoglobin. The transition from the T-state to the R-state is central to cooperative oxygen binding. nih.govyoutube.comyoutube.com

Allosteric effectors influence the equilibrium between these two states. By stabilizing the T-state, effectors like 2,3-BPG and H+ shift the equilibrium towards the low-affinity form, promoting oxygen release. nih.gov An investigation into the T and R state equilibria of this compound would clarify how its structural alteration affects this fundamental allosteric transition.

Comparative Functional Studies with Other Hemoglobin Variants

To fully understand the functional consequences of the mutation in this compound, it would be beneficial to compare its properties with those of other well-characterized hemoglobin variants. For example, comparing it to a high-affinity variant like Hemoglobin Chesapeake or a low-affinity variant like Hemoglobin Kansas would provide a valuable context for interpreting its oxygen binding and allosteric properties. Such comparative studies help to elucidate structure-function relationships in hemoglobin and can provide insights into the molecular basis of related clinical phenotypes. nih.gov

Advanced Methodologies in the Academic Study of Hemoglobin Rouen

Protein Isolation and Purification Techniques (e.g., High-Performance Liquid Chromatography)

Protein isolation and purification are initial crucial steps in studying hemoglobin variants. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of biomolecules, including proteins and peptides. explorationpub.comresearchgate.net HPLC offers high reproducibility, selectivity, excellent resolution, and high throughput capabilities, making it suitable for separating closely related proteins and peptides. explorationpub.comresearchgate.net

The principle behind protein separation in HPLC involves interactions between the proteins and the stationary phase, based on their biological function or chemical structure. explorationpub.com Reversed-phase HPLC (RP-HPLC), which relies on hydrophobic interactions, is commonly employed for the purification and separation of complex protein mixtures. explorationpub.comresearchgate.net RP-HPLC utilizes a hydrophobic column for separation and is effective for isolating and purifying peptides and proteins from various sources. explorationpub.comresearchgate.net The different steps for the structural study of human hemoglobin, from protein isolation to amino acid analysis, can be achieved using RP-HPLC. nih.gov

While HPLC is valuable for separating different hemoglobin species based on their unique retention times, allowing for quantitative assessment, it may not always have the necessary resolution to differentiate all hemoglobin variants, particularly those at low concentrations. mdpi.comgoogle.com

Electrophoretic and Chromatographic Separation Techniques

Electrophoretic and chromatographic techniques are fundamental for separating hemoglobin variants based on their physical and chemical properties, such as charge and size. nih.govnih.gov Historically, methods like cellulose (B213188) acetate (B1210297) and citrate (B86180) agar (B569324) electrophoresis were used, but current clinical testing often employs more sensitive techniques like isoelectric focusing and HPLC. nih.gov

High-Resolution Capillary Electrophoresis

Capillary Electrophoresis (CE) is an analytical technique that separates ions based on their electrophoretic mobility under an applied voltage. nih.govsebia.comlibretexts.org This mobility is influenced by the molecule's charge, viscosity, and radius. libretexts.org CE offers rapid protein separation with high resolution. sebia.com

High-resolution capillary electrophoresis systems are designed for separating and quantifying hemoglobin fractions, including HbA1c, and for detecting hemoglobin variants and HbA2. nih.gov Capillary zone electrophoresis (CZE), a type of CE, separates proteins based on buffer pH, isoelectric point (pI), and electroosmotic flow. mdpi.comlibretexts.org CE systems can provide clear hemoglobin fraction profiles and allow for high-resolution separation of major hemoglobin variants. sebia.comsebia.com The migration position in CE can serve as an aid in the presumptive identification of hemoglobin variants. sebia.com

Isoelectric Focusing and Zone Electrophoresis

Isoelectric Focusing (IEF), also known as electrofocusing, is an electrophoretic technique that separates molecules based on their isoelectric point (pI), which is the pH at which a molecule has no net charge. ariseinitiative.orgucsb.eduwikipedia.org IEF is typically performed in a gel medium with a stable pH gradient. wikipedia.org When an electric field is applied, proteins migrate through the pH gradient until they reach the pH region corresponding to their pI, where their net charge is zero and migration ceases. wikipedia.org This process focuses proteins into sharp, stationary bands. wikipedia.org IEF is capable of high resolution, separating proteins that differ in pI by as little as 0.01. wikipedia.org It is often used as a first step in two-dimensional gel electrophoresis. wikipedia.org

Zone electrophoresis is a broader category of electrophoresis where separation occurs based on the differential migration of charged molecules in an electric field. libretexts.org While zone electrophoresis at certain pH levels may not always separate all hemoglobin variants, IEF provides separation based on the more subtle differences in isoelectric points. jci.orgnih.gov

Challenges and Specificities in Hemoglobin Rouen Separation

The separation of this compound, like other hemoglobin variants, can present challenges. Some variants may show altered migration patterns in electrophoretic and chromatographic assays compared to normal hemoglobin. nih.gov While techniques like HPLC and IEF are generally more sensitive, some variants can still be missed and may require additional testing. mdpi.comresearchgate.net The ability of different analyzers and methods to detect less common variants can vary, and some rare variants may co-elute with more common fractions like HbA0. nih.gov Therefore, understanding the specific advantages and limitations of the chosen separation method is crucial for accurate diagnosis and identification of hemoglobinopathies. nih.gov

Molecular Genetic Analysis Techniques

Molecular genetic analysis is essential for confirming the diagnosis of hemoglobinopathies and identifying the specific genetic mutations responsible for altered hemoglobin structure, such as in this compound. mdpi.com Techniques like PCR and DNA sequencing are used to detect point mutations, deletions, or insertions in the globin genes. mdpi.com

Polymerase Chain Reaction (PCR) for Globin Gene Amplification

Polymerase Chain Reaction (PCR) is a powerful molecular biology technique used to amplify specific DNA sequences. modernbio.com In the study of hemoglobin variants, PCR is used to amplify the globin genes, such as the alpha-globin gene (HBA1 and HBA2) and the beta-globin gene (HBB), where mutations causing variants like this compound are located. tandfonline.comarchivesofmedicalscience.com

PCR utilizes primers that flank the target DNA sequence, allowing for millions of copies to be made in a relatively short time. modernbio.com Amplified globin gene sequences can then be analyzed further, for example, by DNA sequencing, to pinpoint the exact genetic alteration. tandfonline.comarchivesofmedicalscience.com For this compound, which involves a mutation in the alpha-globin gene, PCR amplification of the alpha2-globin gene (HBA2) is a key step in its molecular characterization. tandfonline.com

Data Tables

While specific quantitative data directly pertaining to the separation characteristics or genetic analysis of this compound from the search results is limited, the searches highlight the application of these techniques to hemoglobin variants in general. The following table illustrates typical data points that might be collected and analyzed when studying hemoglobin variants using the discussed methodologies, based on the general principles and findings from the search results.

TechniqueParameter Measured/ObservedExample Application in Hemoglobin Study
HPLC Retention TimeDifferentiation and quantification of hemoglobin fractions (e.g., HbA, HbA2, HbF, variants) mdpi.comgoogle.com
Peak Area/HeightQuantitative assessment of hemoglobin variants mdpi.com
Capillary Electrophoresis Migration Position/TimeSeparation and presumptive identification of hemoglobin variants sebia.com
Peak Area/HeightQuantification of hemoglobin fractions (e.g., HbA1c, HbA2) nih.gov
Isoelectric Focusing Isoelectric Point (pI)Separation of hemoglobins (B146990) based on charge differences ariseinitiative.orgwikipedia.org
Band Position on GelIdentification of hemoglobin variants based on pI wikipedia.orgrevvity.com
PCR Amplified DNA Fragment SizeConfirmation of gene amplification, detection of deletions/insertions bioline.org.br
DNA Sequencing Nucleotide SequenceIdentification of specific point mutations in globin genes tandfonline.comarchivesofmedicalscience.com

Detailed Research Findings

Research findings related to this compound specifically highlight its molecular alteration and functional consequences. This compound is characterized by the substitution of Tyrosine with Histidine at position 140 of the alpha-globin chain (α140 Tyr→His). nih.gov This mutation affects the C-terminal region of the alpha-chain and results in a moderately increased oxygen affinity and a decrease in cooperativity. nih.gov This finding provides insight into the structure-function relationship of hemoglobin and the specific role of the alpha-chain C-terminus in allosteric regulation. nih.gov The observation that this substitution has a less pronounced effect on oxygen affinity and cooperativity compared to the same substitution in the beta-chain underscores the functional differences between the alpha and beta subunits. nih.gov this compound was identified in a patient who also had polycythemia vera, although the direct relationship between the hemoglobin variant and the hematological condition requires further investigation. nih.gov

DNA Sequencing Methodologies for Mutation Confirmation

DNA sequencing plays a crucial role in the definitive identification and confirmation of the genetic mutation responsible for hemoglobin variants like this compound. By analyzing the nucleotide sequence of the globin genes, researchers can pinpoint the specific alteration that leads to the amino acid substitution.

Standard DNA sequencing techniques, such as Sanger sequencing, have historically been fundamental in identifying point mutations in globin genes haematologica.orgfrontiersin.org. These methods involve amplifying the relevant gene segment using polymerase chain reaction (PCR) and then sequencing the amplified product to read the nucleotide order haematologica.orgjci.org. Comparing the obtained sequence to a reference sequence of the normal globin gene allows for the detection of single nucleotide variants (SNVs) or small insertions/deletions that cause the amino acid change observed in the hemoglobin variant.

For this compound, DNA sequencing of the alpha-globin gene (HBA1 or HBA2, as the alpha-globin locus contains two functional genes) would confirm the c.422 A>C transversion (or equivalent based on the specific alpha-globin gene and numbering) that results in the α140 Tyr→His substitution. The application of direct sequencing has been instrumental in identifying and confirming various hemoglobin mutations uio.notandfonline.com. While the initial identification of a potential variant might arise from protein analysis, DNA sequencing provides the molecular confirmation of the underlying genetic defect.

Advanced sequencing methodologies, such as next-generation sequencing (NGS), can also be applied for comprehensive analysis of globin genes, allowing for the detection of known and novel variants simultaneously ashpublications.org. Targeted gene panels focusing on globin genes can provide efficient and accurate mutation confirmation in individuals suspected of carrying hemoglobin variants.

Spectroscopic Approaches for Conformational Analysis (e.g., Circular Dichroism Spectroscopy)

Spectroscopic techniques are invaluable for studying the conformational properties of hemoglobin variants and understanding how mutations impact their structure and dynamics. Circular Dichroism (CD) spectroscopy is a widely used method for analyzing the secondary and tertiary structure of proteins in solution openalex.orgrsc.orgnii.ac.jp.

Studies utilizing near-UV CD spectroscopy have specifically investigated the conformational changes in human hemoglobin upon the transition between the relaxed (R) and tense (T) quaternary structures acs.orgnih.gov. This compound, with its substitution at α140 Tyrosine, a residue located in the C-terminus of the alpha-chain, has been a subject in such spectroscopic analyses nii.ac.jpacs.orgnih.govresearchgate.net. Research comparing the near-UV CD spectra of this compound with that of normal adult hemoglobin (Hb A) and other mutant hemoglobins has helped to evaluate the contribution of specific aromatic residues, including α140 Tyrosine, to the observed spectral changes associated with conformational transitions acs.orgnih.gov. These studies indicate that alterations in the environment of penultimate tyrosine residues, such as α140 and β145, contribute significantly to the negative CD band observed in the deoxy (T) form of hemoglobin acs.orgnih.gov. The presence of the His substitution at α140 in this compound would therefore be expected to influence the near-UV CD spectrum, providing spectroscopic evidence of altered tertiary structure or the environment around this position.

CD spectroscopy is a powerful tool for monitoring structural changes in hemoglobin variants in response to factors like oxygen binding, pH changes, or interaction with allosteric effectors, offering valuable insights into the functional consequences of mutations at the conformational level rsc.org.

Advanced Structural Determination Techniques (e.g., X-ray Crystallography)

X-ray crystallography involves obtaining well-ordered protein crystals and then diffracting X-rays through them rsc.orgvirginia.edunih.gov. The resulting diffraction pattern is analyzed to computationally reconstruct the electron density map of the molecule, from which the atomic coordinates and thus the 3D structure can be determined rsc.orgnih.govacs.org. X-ray crystallography has been fundamental in elucidating the structures of various hemoglobin forms and variants, providing insights into the molecular basis of oxygen binding cooperativity and allosteric regulation frontiersin.orgdntb.gov.uawikipedia.org.

Theoretical and Broader Research Implications of Hemoglobin Rouen Studies

Insights into Hemoglobin Allostery and Structure-Function Relationships

Hemoglobin's ability to bind oxygen cooperatively, characterized by a sigmoidal oxygen equilibrium curve, is a prime example of allostery. nih.govthemedicalbiochemistrypage.orggonzaga.eduderangedphysiology.com This cooperative binding involves conformational changes within the hemoglobin molecule upon oxygen binding, transitioning between a low-affinity "tense" (T) state and a high-affinity "relaxed" (R) state. nih.govgonzaga.eduderangedphysiology.com The C-terminal region of the alpha chain, where the mutation in Hemoglobin Rouen is located, plays a role in these allosteric mechanisms. nih.gov

This compound exhibits a moderately increased oxygen affinity and a decrease in cooperativity compared to normal adult hemoglobin. nih.gov This altered functional behavior, resulting from a specific amino acid change in the alpha chain's C-terminus, provides valuable insights into how modifications in this region affect the delicate balance of the T and R states and the transmission of allosteric signals throughout the hemoglobin tetramer. nih.govnih.gov Studying the structural consequences of the Tyr→His substitution at α140 can help elucidate the specific interactions disrupted or altered, thereby enhancing the understanding of the molecular basis of hemoglobin allostery and structure-function relationships. nih.govnih.gov

Advancement of Methodologies for Hemoglobin Variant Research

The characterization of hemoglobin variants like this compound often necessitates the application of various biochemical and genetic techniques. Early studies likely involved methods such as protein electrophoresis, chromatography (like HPLC), and oxygen equilibrium measurements to identify and functionally characterize the variant. nih.govresearchgate.net As research in hemoglobinopathies has advanced, molecular techniques such as PCR amplification and DNA sequencing have become standard for identifying the underlying genetic mutations. uio.notandfonline.comarchivesofmedicalscience.com

While the provided information does not detail specific methodological advancements driven by the study of this compound itself, the identification and characterization of rare variants contribute to the refinement and validation of these methodologies. The need to accurately detect and analyze subtle structural and functional changes in hemoglobin variants pushes the development and application of increasingly sensitive and precise techniques. For example, the use of techniques to predict the impact of amino acid substitutions on protein structure and function, as mentioned in the context of other hemoglobin variants, is relevant to the study of variants like this compound. uio.no

Potential for Further Biochemical and Molecular Investigations in Globin Pathologies

Hemoglobinopathies, including thalassemias and structural hemoglobin variants, are a group of genetic disorders affecting hemoglobin production or structure. thalassaemia.org.cynih.gov Studying individual hemoglobin variants, even those with moderate functional alterations like this compound, contributes to the broader understanding of the molecular basis of these pathologies. thalassaemia.org.cynih.gov

Q & A

Q. What are the primary laboratory techniques for detecting hemoglobin Rouen, and how do researchers ensure specificity in its identification?

Q. What clinical manifestations differentiate this compound from other hemoglobinopathies, and how are these correlated with molecular data?

Methodological Answer: Clinical features such as mild hemolytic anemia, splenomegaly, and erythrocyte morphology (e.g., target cells) are nonspecific. Researchers must integrate hematologic parameters (e.g., Hb electrophoresis, reticulocyte counts) with genetic testing to establish causality. Longitudinal cohort studies comparing this compound carriers with other variants (e.g., HbS, HbC) can isolate unique phenotypic markers .

Advanced Research Questions

Q. How can researchers design longitudinal studies to assess the progression of this compound-related pathologies, and what ethical considerations are critical?

Methodological Answer: Longitudinal studies require:

  • Cohort Selection: Enrollment of heterozygous and homozygous individuals, matched controls, and standardized inclusion/exclusion criteria (e.g., age, comorbidities).
  • Data Collection: Regular monitoring of hematologic parameters, organ function (e.g., liver/spleen imaging), and quality-of-life metrics.
  • Ethical Compliance: Adherence to informed consent protocols, especially for vulnerable populations (e.g., pediatric cases), and transparency in data-sharing practices . Framework Application (FINER Criteria):
FINER ComponentApplication to this compound Research
Feasible Access to genetic databases and clinical registries
Interesting Mechanistic links between mutation and phenotype
Novel Unexplored associations with thrombotic risks
Ethical IRB-approved consent protocols
Relevant Informs personalized treatment strategies

Q. What strategies resolve contradictions in phenotypic data associated with this compound across studies, particularly in heterogeneous populations?

Methodological Answer: Discrepancies often arise from population-specific modifiers (e.g., co-inherited α-thalassemia) or environmental factors. Researchers should:

  • Perform meta-analyses with subgroup stratification (e.g., geographic regions, ethnicities).
  • Use multivariate regression models to control for confounders (e.g., iron deficiency, malaria exposure).
  • Validate findings in in vitro models (e.g., erythroid progenitors with CRISPR-edited β-globin genes) .

Q. How can novel gene-editing technologies (e.g., CRISPR-Cas9) be applied to study the molecular mechanisms of this compound in experimental models?

Methodological Answer:

  • Model Development: Introduce the Hb Rouen mutation (β-globin codon 106) into induced pluripotent stem cells (iPSCs) or murine models.
  • Functional Assays: Measure oxygen affinity, erythrocyte deformability, and oxidative stress markers.
  • Data Integration: Compare transcriptomic/proteomic profiles of edited vs. wild-type cells to identify dysregulated pathways (e.g., heme biosynthesis) .

Methodological Pitfalls to Avoid

  • Overreliance on Single Techniques: Combine HPLC with sequencing to reduce false positives .
  • Ignoring Population Heterogeneity: Stratify analyses by genetic background to avoid confounding .
  • Ethical Oversights: Ensure compliance with local IRB guidelines for genetic studies .

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